molecular formula C8H4NNaO2S B13905822 Sodium thieno[3,2-C]pyridine-4-carboxylate

Sodium thieno[3,2-C]pyridine-4-carboxylate

Cat. No.: B13905822
M. Wt: 201.18 g/mol
InChI Key: LENGIHZPKXZGLS-UHFFFAOYSA-M
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Description

Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is a compound that combines the properties of sodium hydride and thieno[3,2-c]pyridine-4-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid typically involves the reaction of sodium hydride with thieno[3,2-c]pyridine-4-carboxylic acid under controlled conditions. Sodium hydride is often used in its solid form and reacts with the carboxylic acid group of thieno[3,2-c]pyridine-4-carboxylic acid to form the desired compound .

Industrial Production Methods

Industrial production methods for sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways. Sodium hydride acts as a strong base and reducing agent, facilitating various chemical transformations. Thieno[3,2-c]pyridine-4-carboxylic acid may interact with specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid is unique due to its combination of a strong base and reducing agent with a heterocyclic structure. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

Molecular Formula

C8H4NNaO2S

Molecular Weight

201.18 g/mol

IUPAC Name

sodium;thieno[3,2-c]pyridine-4-carboxylate

InChI

InChI=1S/C8H5NO2S.Na/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);/q;+1/p-1

InChI Key

LENGIHZPKXZGLS-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C2=C1SC=C2)C(=O)[O-].[Na+]

Origin of Product

United States

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